molecular formula C6H6N2O2 B021587 3-Aminoisonicotinic acid CAS No. 7579-20-6

3-Aminoisonicotinic acid

Cat. No.: B021587
CAS No.: 7579-20-6
M. Wt: 138.12 g/mol
InChI Key: FYEQKMAVRYRMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoisonicotinic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the third position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisonicotinic acid can be achieved through several methods. One common approach involves the acylation of 4-trifluoromethyl nicotinic acid, followed by Hofmann degradation, hydrolysis, and esterification reactions . This method is advantageous due to its mild reaction conditions, high yield, and low cost.

Industrial Production Methods: Industrial production of this compound often involves the use of readily available raw materials and efficient reaction conditions to maximize yield and minimize waste. The repeated application of thionyl chloride reaction liquid is one such method that improves the utilization rate of raw materials and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of halogenating agents and catalysts to facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of different amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Aminoisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminoisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Jumonji-C domain-containing histone demethylases, which play a crucial role in epigenetic regulation. By inhibiting these enzymes, this compound can modulate gene expression and impact various biological processes .

Comparison with Similar Compounds

Uniqueness of 3-Aminoisonicotinic Acid: this compound is unique due to the presence of an amino group at the third position of the pyridine ring, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-aminopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEQKMAVRYRMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7579-20-6
Record name 3-Aminoisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-tert-Butoxycarbonylamino-isonicotinic acid (450 mg) was dissolved in methanol (8 mL) and 6N hydrochloric acid (5 mL) was added to the solution. The resulting suspension was stirred under reflux for 2.5 hours, cooled to room temperature and washed 3× with chloroform. The aqueous layer was adjusted to pH-14 by addition of 2N sodium hydroxide solution, washed 3× with chloroform and adjusted again to pH-3 by addition of 2N hydrochloric acid. The aqueous layer was concentrated on a rotary evaporator to complete dryness and the residue was extracted with hot ethanol. The ethanol extract was filtered to remove insoluble material and concentrated in vacuum to afford 262 mg of the title compound of formula
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminoisonicotinic acid
Reactant of Route 2
3-Aminoisonicotinic acid
Reactant of Route 3
3-Aminoisonicotinic acid
Reactant of Route 4
3-Aminoisonicotinic acid
Reactant of Route 5
Reactant of Route 5
3-Aminoisonicotinic acid
Reactant of Route 6
3-Aminoisonicotinic acid
Customer
Q & A

Q1: What makes 3-aminoisonicotinic acid interesting for building metal-organic frameworks (MOFs)?

A1: this compound possesses a rigid structure with two different functional groups capable of coordinating metal ions: a carboxylic acid group and a pyridyl group with an amine group at the 3rd position. This allows for diverse coordination modes and the creation of porous MOF structures. [, , ] The amine group, in particular, introduces a potential interaction site within the pore, which can influence the MOF's affinity towards specific gases. [, ]

Q2: Beyond gas separation, what other potential applications could MOFs containing this compound have?

A2: The presence of the amine group in 3-ain based MOFs opens up several potential applications. These include:

  • CO2 capture: The amine group can react with CO2, making such MOFs potentially useful for carbon capture applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.